2-amino-6-propyl-1H-pyrimidin-4-one
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Overview
Description
2-amino-6-propyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-propyl-1H-pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopyrimidin-4-one with propyl halides in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or water-ethanol mixture at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-propyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-amino-6-propyl-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-dimethylpyrimidine
- 2-amino-6-chloropyrimidine
- 2-amino-4-hydroxypyrimidine
Uniqueness
2-amino-6-propyl-1H-pyrimidin-4-one is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-amino-6-propyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-3-5-4-6(11)10-7(8)9-5/h4H,2-3H2,1H3,(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKBAWAYYELHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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